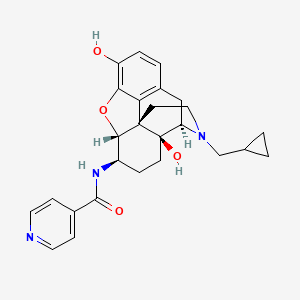![molecular formula C9H10FIN2O5 B12401740 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position and an iodine atom at the 5-position of the pyrimidine ring. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a suitable pyrimidine base. This step often requires the use of a Lewis acid catalyst and an anhydrous solvent.
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Fluorination: The fluorine atom is introduced at the 3-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, ice bath.
Substitution: Thiol or amine nucleophiles, polar aprotic solvents (e.g., dimethylformamide, DMF), elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of thioethers or amines.
Aplicaciones Científicas De Investigación
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential use in antiviral therapies, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting viral infections.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its incorporation into viral DNA or RNA during replication. The presence of the fluorine and iodine atoms disrupts the normal base-pairing and elongation processes, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: A nucleoside analog used in antiviral therapies.
2’-Fluoro-2’-deoxycytidine: A nucleoside analog with potential anticancer properties.
Uniqueness
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to the simultaneous presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. This dual modification enhances its stability, bioavailability, and efficacy as an antiviral agent compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10FIN2O5 |
|---|---|
Peso molecular |
372.09 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1 |
Clave InChI |
IPVFGAYTKQKGBM-CAXIXURWSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)F)I |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
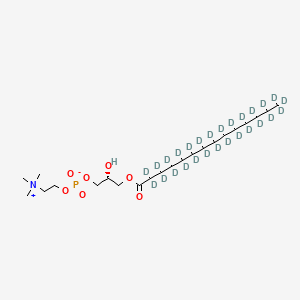
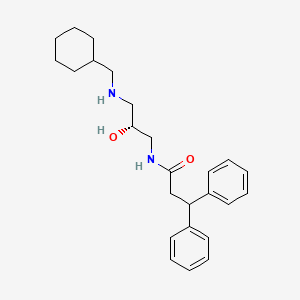

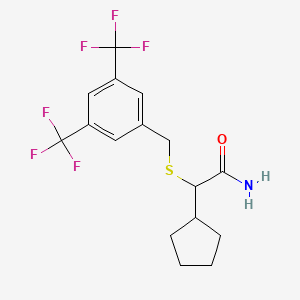

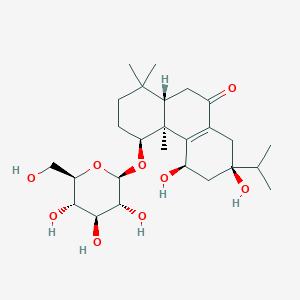

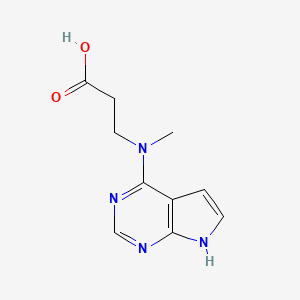
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
